

# Application Notes & Protocols: Evaluating Brepocitinib in Animal Models of Psoriasis

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## Compound of Interest

Compound Name: *Brepocitinib*

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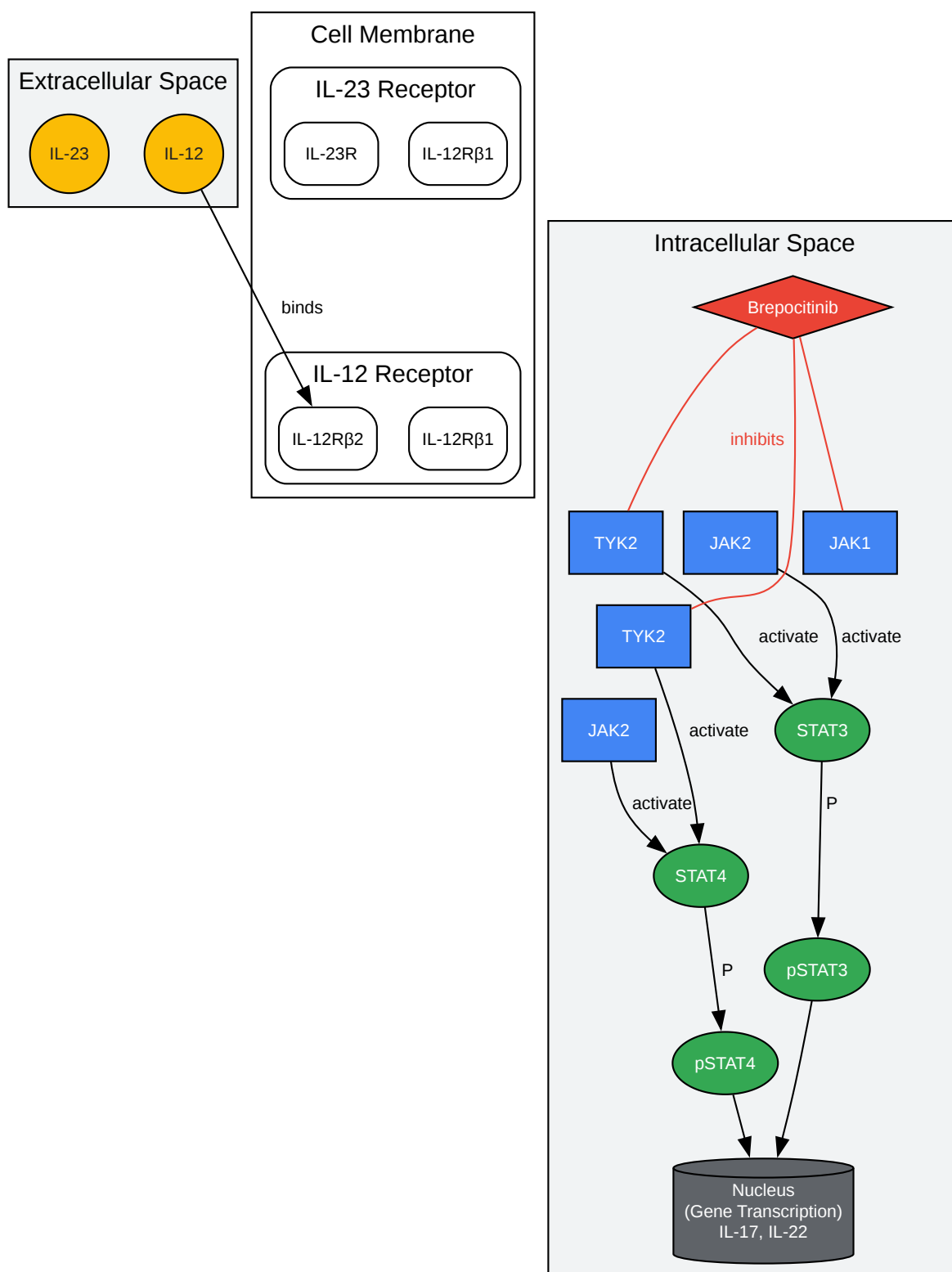
## Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by erythematous, scaly plaques. The pathogenesis is complex, involving interplay between immune cells and keratinocytes, largely driven by pro-inflammatory cytokines.[1][2] A central signaling cascade in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which transmits signals from key cytokines like Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][3][4] **Brepocitinib** (PF-06700841) is an oral small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), two critical enzymes in this pathway.[5][6][7] By targeting TYK2 and JAK1, **brepocitinib** can modulate the signaling of multiple cytokines implicated in psoriasis.[7][8] These application notes provide detailed protocols for evaluating the efficacy of **brepocitinib** in two standard preclinical animal models of psoriasis: the Imiquimod (IMQ)-induced model and the IL-23-induced model.

## Mechanism of Action: TYK2/JAK1 Inhibition in Psoriasis

The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis.[9][10] IL-23, produced by dendritic cells, promotes the expansion and maintenance of T helper 17 (Th17) cells.[11][12] These Th17 cells, in turn, release pro-inflammatory cytokines like IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation, epidermal hyperplasia, and further inflammation.[9][12][13]

The signaling for IL-12 and IL-23 is dependent on the JAK-STAT pathway. Specifically, the receptors for these cytokines are associated with TYK2 and JAK2.[6][12][14] Upon cytokine binding, these kinases auto-phosphorylate and activate STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes.[1][14] **Brepocitinib**, as a dual TYK2/JAK1 inhibitor, directly interferes with this cascade, blocking the downstream effects of key pathogenic cytokines.[5][6]



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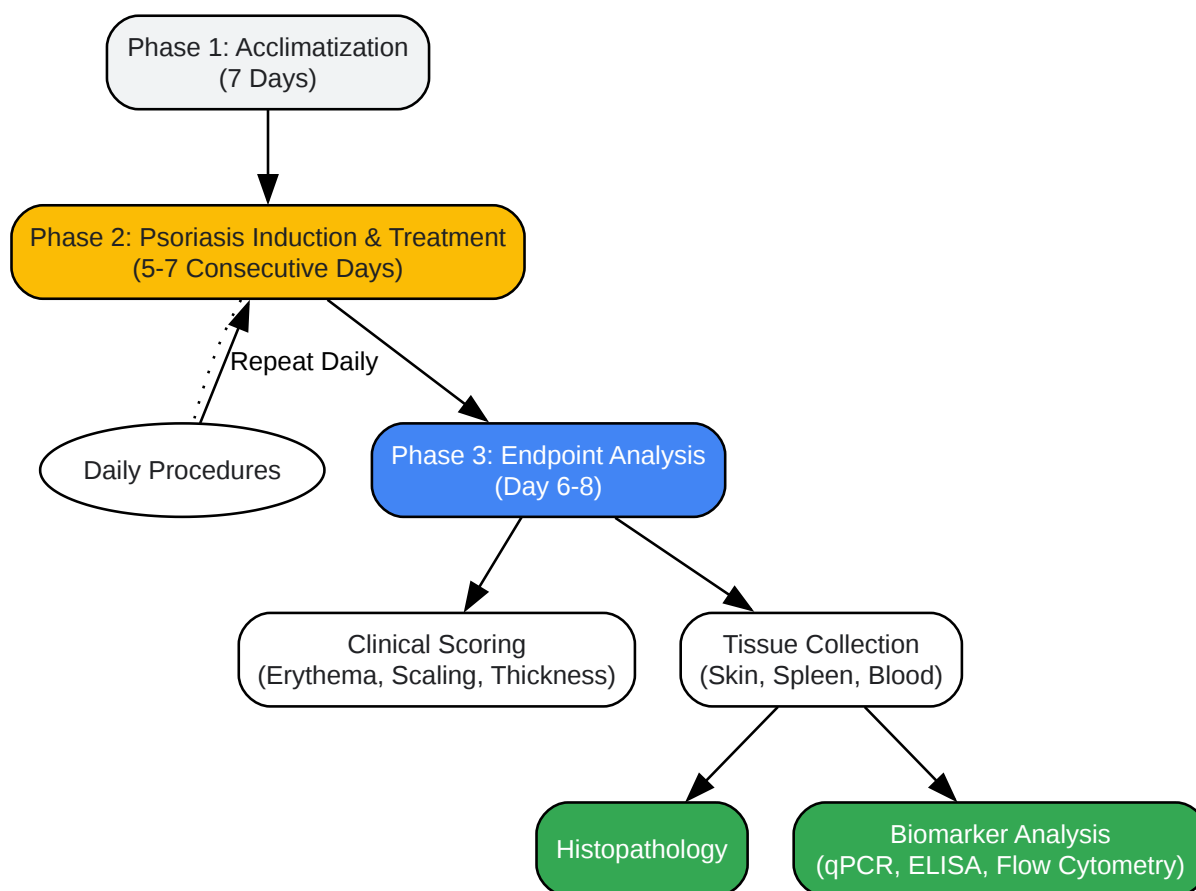
Caption: **Brepocitinib** inhibits TYK2 and JAK1, blocking IL-23/IL-12 signaling.

## Experimental Protocols

Two of the most widely used and translationally relevant animal models for psoriasis research are the Imiquimod (IMQ)-induced and the IL-23-induced models.<sup>[13][15]</sup> They are valuable for assessing the efficacy of novel therapeutics like **brepocitinib**.

### Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a robust inflammatory response in mouse skin that mimics many features of human plaque psoriasis, including erythema, scaling, and epidermal hyperplasia driven by the IL-23/IL-17 axis.<sup>[16][17][18][19]</sup>



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Caption: Experimental workflow for the Imiquimod-induced psoriasis model.

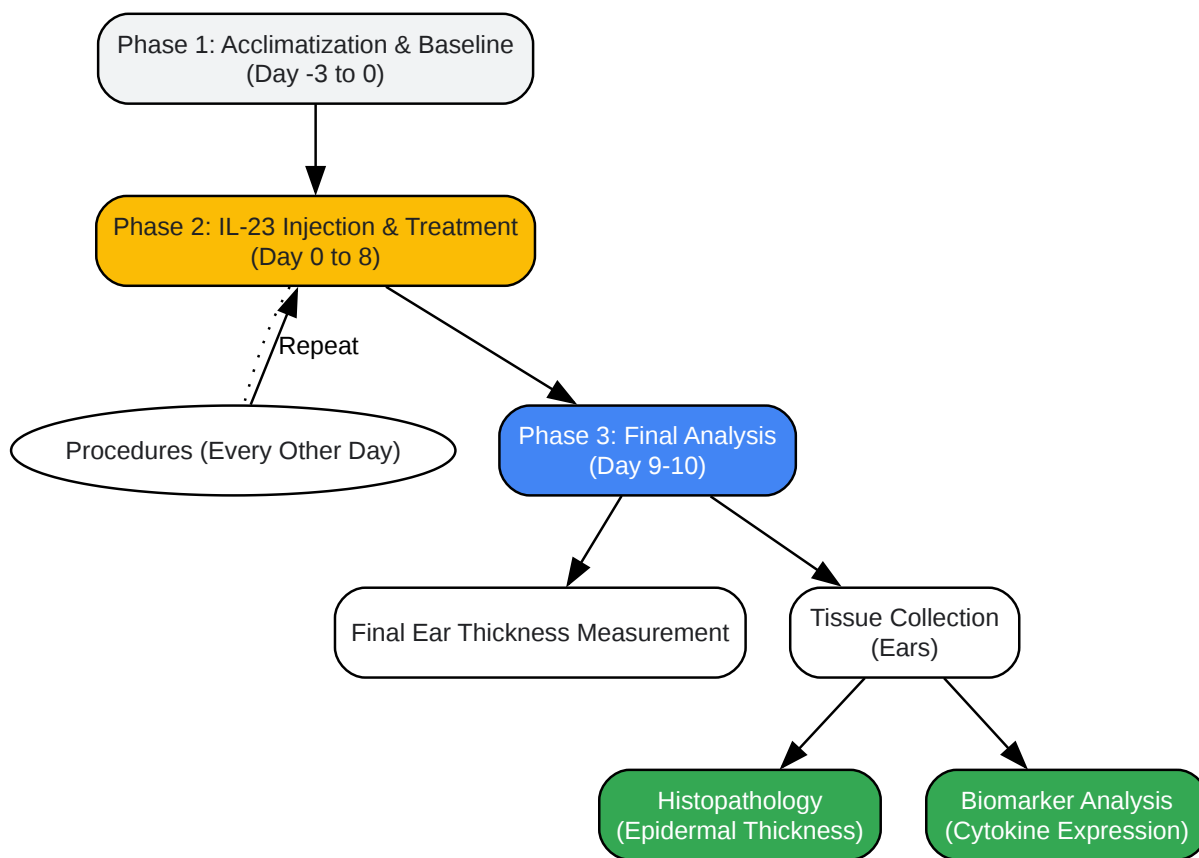
#### Methodology:

- Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
- Acclimatization: House animals for at least 7 days prior to the experiment under standard conditions.
- Induction:
  - On Day 0, shave the dorsal back skin of the mice.
  - Apply 62.5 mg of 5% imiquimod cream (e.g., Aldara™) daily to the shaved back and right ear for 5-7 consecutive days.[\[17\]](#)
- Treatment Groups (n=8-10 mice per group):
  - Group 1 (Naive Control): No treatment.
  - Group 2 (Vehicle Control): Daily IMQ application + daily administration of the vehicle used for **brepocitinib**.
  - Group 3 (**Brepocitinib** Low Dose): Daily IMQ application + daily administration of **brepocitinib** (e.g., 10 mg/kg, oral gavage).
  - Group 4 (**Brepocitinib** High Dose): Daily IMQ application + daily administration of **brepocitinib** (e.g., 30 mg/kg, oral gavage).
  - Group 5 (Positive Control): Daily IMQ application + a reference compound (e.g., a topical corticosteroid like clobetasol).[\[16\]](#)
- Administration: Administer **brepocitinib** or vehicle orally once daily, typically 1-2 hours before IMQ application.
- Monitoring and Scoring:
  - Record body weight daily.

- Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI).<sup>[16]</sup> Score erythema, scaling, and skin thickness for the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores is the cumulative PASI score.
- Measure ear thickness daily using a digital caliper.
- Endpoint Analysis (at the end of the induction period):
  - Collect blood samples for systemic cytokine analysis.
  - Euthanize mice and collect dorsal skin and ear tissue.
  - Fix a portion of the skin tissue in formalin for histopathological analysis (H&E staining for epidermal thickness and cell infiltration).
  - Snap-freeze a portion of the skin tissue for qPCR analysis of cytokine mRNA (e.g., IL-17A, IL-22, IL-23) or for protein analysis via ELISA.

## Protocol 2: IL-23-Induced Psoriasis Model

This model involves intradermal injections of recombinant IL-23, which directly stimulates the key pathogenic pathway of psoriasis, leading to IL-17-dependent inflammation and epidermal hyperplasia.<sup>[11][15]</sup> It is a more targeted model to specifically investigate the IL-23 axis.



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Caption: Experimental workflow for the IL-23-induced psoriasis model.

#### Methodology:

- Animals: C57BL/6 mice, 8-10 weeks old.
- Acclimatization: House animals for at least 3-7 days and obtain baseline ear thickness measurements before starting.[20]
- Induction:
  - On Day 0, and every other day thereafter for a specified period (e.g., 8-16 days), inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) intradermally into the pinna of the right ear.[11][21]

- The left ear can be injected with PBS to serve as an internal control.[\[20\]](#)[\[21\]](#)
- Treatment Groups (n=8-10 mice per group):
  - Group 1 (Vehicle Control): IL-23 injections + daily administration of the vehicle.
  - Group 2 (**Brepocitinib** Low Dose): IL-23 injections + daily administration of **brepocitinib** (e.g., 10 mg/kg, oral gavage).
  - Group 3 (**Brepocitinib** High Dose): IL-23 injections + daily administration of **brepocitinib** (e.g., 30 mg/kg, oral gavage).
- Administration: Administer **brepocitinib** or vehicle orally once daily throughout the induction period.
- Monitoring:
  - Measure the thickness of both ears on injection days (prior to injection) and at the study endpoint using a digital caliper. The change in ear thickness (Right ear - Left ear) is the primary clinical endpoint.
- Endpoint Analysis:
  - At the end of the study, euthanize mice and collect ear tissues.
  - Fix tissue for histopathological analysis (H&E staining to measure epidermal thickness).
  - Homogenize tissue for analysis of gene expression (qPCR) or protein levels (ELISA) of key cytokines like IL-17 and IL-22.[\[11\]](#)

## Data Presentation

Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Table 1: Effect of **Brepocitinib** on Clinical Scores in IMQ-Induced Psoriasis Model (Day 7)

Treatment Group	Mean Erythema Score ( $\pm$ SEM)	Mean Scaling Score ( $\pm$ SEM)	Mean Thickness Score ( $\pm$ SEM)	Mean Cumulative PASI Score ( $\pm$ SEM)	Mean Ear Thickness (mm $\pm$ SEM)
Naive Control	0.0 $\pm$ 0.0	0.0 $\pm$ 0.0	0.0 $\pm$ 0.0	0.0 $\pm$ 0.0	0.15 $\pm$ 0.01
IMQ + Vehicle	3.5 $\pm$ 0.3	3.2 $\pm$ 0.4	3.6 $\pm$ 0.2	10.3 $\pm$ 0.8	0.35 $\pm$ 0.03
IMQ + Brepocitinib (10 mg/kg)	1.8 $\pm$ 0.2*	1.5 $\pm$ 0.3*	1.9 $\pm$ 0.3*	5.2 $\pm$ 0.7*	0.24 $\pm$ 0.02*
IMQ + Brepocitinib (30 mg/kg)	0.9 $\pm$ 0.1**	0.8 $\pm$ 0.2**	1.0 $\pm$ 0.2**	2.7 $\pm$ 0.4**	0.19 $\pm$ 0.01**

\*Note: Data are representative examples. SEM = Standard Error of the Mean. \*p<0.05, \*\*p<0.01 compared to IMQ + Vehicle group.

Table 2: Effect of **Brepocitinib** on Histological Parameters

Treatment Group (Model)	Mean Epidermal Thickness ( $\mu\text{m} \pm$ SEM)	Mean Inflammatory Cell Infiltrate (Score 0-4 $\pm$ SEM)
Vehicle (IL-23)	120.5 $\pm$ 10.2	3.4 $\pm$ 0.3
Brepocitinib 30 mg/kg (IL-23)	45.3 $\pm$ 5.8**	1.2 $\pm$ 0.2**
Vehicle (IMQ)	155.2 $\pm$ 12.5	3.7 $\pm$ 0.2
Brepocitinib 30 mg/kg (IMQ)	58.9 $\pm$ 7.1**	1.5 $\pm$ 0.3**

\*Note: Data are representative examples. Infiltrate score based on density of immune cells in the dermis. \*\*p<0.01 compared to respective Vehicle group.

Table 3: Effect of **Brepocitinib** on Psoriasis-Related Cytokine mRNA Expression in Skin Tissue

Treatment Group (Model)	Relative IL-17A Expression (Fold Change vs. Naive)	Relative IL-22 Expression (Fold Change vs. Naive)	Relative IL-23p19 Expression (Fold Change vs. Naive)
IMQ + Vehicle	55.6 ± 6.2	40.1 ± 5.5	35.8 ± 4.9
IMQ + Brepocitinib (30 mg/kg)	12.3 ± 2.1**	9.8 ± 1.8**	10.2 ± 2.0**

\*Note: Data are representative examples, normalized to a housekeeping gene and expressed as fold change relative to the naive control group. \*p<0.01 compared to IMQ + Vehicle group.

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